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molecular formula C10H9F3N2 B1647501 4-(Dimethylamino)-3-(trifluoromethyl)benzonitrile

4-(Dimethylamino)-3-(trifluoromethyl)benzonitrile

Cat. No. B1647501
M. Wt: 214.19 g/mol
InChI Key: UUKQLJHJAVCMSX-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

4-Fluoro-3-(trifluoromethyl)benzonitrile (240 mg, 1.27 mmol) was dissolved in DMSO (1 ml) together with dimethylamine (1 ml, 40% aq). The mixture was stirred at r.t. for 18 hours followed by 4 hours at 50° C. The reaction was cooled, diluted with EtOAc (10 ml), washed with H2O (2*20 ml), dried over MgSO4 and evaporated to give 253 mg (93%) of the title substance as a greenish oil.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[CH3:14][NH:15][CH3:16]>CS(C)=O.CCOC(C)=O>[CH3:14][N:15]([CH3:16])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11]

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
CNC
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 4 hours at 50° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with H2O (2*20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 253 mg (93%) of the title substance as a greenish oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CN(C1=C(C=C(C#N)C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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